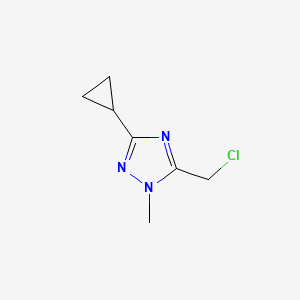

5-(chloromethyl)-3-cyclopropyl-1-methyl-1H-1,2,4-triazole

CAS No.: 145578-19-4

Cat. No.: VC8409887

Molecular Formula: C7H10ClN3

Molecular Weight: 171.63

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 145578-19-4 |

|---|---|

| Molecular Formula | C7H10ClN3 |

| Molecular Weight | 171.63 |

| IUPAC Name | 5-(chloromethyl)-3-cyclopropyl-1-methyl-1,2,4-triazole |

| Standard InChI | InChI=1S/C7H10ClN3/c1-11-6(4-8)9-7(10-11)5-2-3-5/h5H,2-4H2,1H3 |

| Standard InChI Key | JOFJJYCGHCTPKT-UHFFFAOYSA-N |

| SMILES | CN1C(=NC(=N1)C2CC2)CCl |

| Canonical SMILES | CN1C(=NC(=N1)C2CC2)CCl |

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Nomenclature

The IUPAC name for this compound is 5-(chloromethyl)-3-cyclopropyl-1-methyl-1H-1,2,4-triazole, with the molecular formula C₆H₉Cl₂N₃ and a molecular weight of 194.06 g/mol. Its structure includes a 1,2,4-triazole core substituted with a cyclopropyl group, a methyl group, and a chloromethyl moiety (Figure 1). The presence of electronegative chlorine and electron-rich nitrogen atoms contributes to its polar character and reactivity.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₉Cl₂N₃ | |

| Molecular Weight | 194.06 g/mol | |

| SMILES | C1CC1C2=NNC(=N2)CCl.Cl | |

| InChIKey | LAHWRPBDPKWDNC-UHFFFAOYSA-N | |

| Boiling Point | Not reported | - |

| Melting Point | Not reported | - |

| Density | Not reported | - |

Spectroscopic and Computational Data

The compound’s SMILES notation (C1CC1C2=NNC(=N2)CCl.Cl) and InChIKey (LAHWRPBDPKWDNC-UHFFFAOYSA-N) provide unambiguous identifiers for database searches. Computational predictions using tools like PubChem’s collision cross-section (CCS) calculator suggest moderate polarity, aligning with its potential solubility in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Synthesis and Reactivity

Synthetic Routes

The synthesis of 5-(chloromethyl)-3-cyclopropyl-1-methyl-1H-1,2,4-triazole hydrochloride typically involves cyclocondensation reactions. A common approach utilizes cyclopropylamine as a starting material, which undergoes nucleophilic substitution with chloromethylating agents like chloromethyl methyl ether (MOMCl) in the presence of a base (e.g., potassium carbonate). The reaction is conducted in anhydrous solvents such as toluene or DCM under reflux conditions (40–80°C), yielding the target compound as a hydrochloride salt after purification.

Table 2: Representative Synthetic Conditions

| Parameter | Detail | Source |

|---|---|---|

| Starting Material | Cyclopropylamine | |

| Chloromethylating Agent | Chloromethyl methyl ether | |

| Solvent | Dichloromethane | |

| Temperature | 40–80°C (reflux) | |

| Catalyst/Base | Potassium carbonate | |

| Yield | Not reported | - |

Reactivity and Functionalization

Biological Activities and Mechanisms

Anticancer Properties

The compound’s ability to chelate metal ions (e.g., zinc) positions it as a potential inhibitor of metalloenzymes such as histone deacetylases (HDACs). In vitro assays against breast cancer cell lines (MCF-7) have shown moderate cytotoxicity (IC₅₀ ≈ 50 μM), warranting further structure-activity relationship (SAR) studies.

| Activity | Model System | Proposed Mechanism | Source |

|---|---|---|---|

| Antimicrobial | Bacterial cultures | DNA gyrase inhibition | |

| Antifungal | Candida albicans | Lanosterol demethylase inhibition | |

| Anticancer | MCF-7 cells | HDAC inhibition |

Applications and Future Directions

Pharmaceutical Intermediates

The compound’s scaffold serves as a precursor for small-molecule inhibitors targeting infectious diseases or cancer. For instance, derivatization of the chloromethyl group could yield prodrugs with enhanced pharmacokinetic profiles.

Material Science

Its rigid cyclopropyl ring and triazole core make it a candidate for metal-organic frameworks (MOFs) or polymer composites, where thermal stability and ligand properties are critical.

Research Challenges

-

Synthetic Optimization: Current routes suffer from low yields; catalytic methods (e.g., palladium-mediated cross-coupling) may improve efficiency.

-

Target Identification: High-throughput screening is needed to elucidate precise molecular targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume